![molecular formula C7H9NaO4 B2650421 sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate CAS No. 2287260-27-7](/img/structure/B2650421.png)
sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a versatile small molecule scaffold with the molecular formula C7H9NaO4 and a molecular weight of 180.1 g/mol . This compound is known for its unique bicyclic structure, which includes two oxygen atoms and a carboxylate group, making it a valuable building block in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Wacker-type cyclization reactions, which provide an effective entry into the dioxabicyclo[3.2.1]octane core . Another approach involves the catalytic fast pyrolysis (CFP) of cellulose using nitrided HZSM-5 and metal-loaded N-HZSM-5 catalysts to selectively produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, are likely applied to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the carboxylate group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes
Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is primarily investigated for its role as an SGLT2 inhibitor. SGLT2 inhibitors are designed to prevent glucose reabsorption in the kidneys, promoting glucose excretion through urine and thereby lowering blood sugar levels. Research indicates that compounds featuring the dioxabicyclo[3.2.1]octane structure exhibit robust efficacy in inducing urinary glucose excretion and have favorable safety profiles in preclinical studies .
Case Study: PF-04971729
One notable example is PF-04971729, which incorporates the dioxabicyclo[3.2.1]octane structure and has shown promising results in clinical trials for type 2 diabetes treatment. It demonstrated significant urinary glucose excretion and is currently undergoing phase 2 clinical trials .
Obesity Management
The inhibition of SGLT2 not only aids in glucose management but also has implications for weight loss in obese patients. By reducing glucose reabsorption, these compounds may contribute to weight reduction, making them valuable in managing obesity-related comorbidities such as hypertension and insulin resistance .
Liver Disease Treatment
Recent patents have indicated that derivatives of this compound may be effective in treating liver diseases or conditions modulated by liver dysfunctions. These compounds target specific receptors associated with liver function, suggesting potential applications in hepatology .
Antimicrobial Properties
While not the primary focus, some studies suggest that compounds related to the dioxabicyclo structure may possess antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .
Data Table: Summary of Applications
Wirkmechanismus
The mechanism by which sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one: A valuable chiral compound used in similar applications.
6,8-Dioxabicyclo[3.2.1]oct-2-ene: Another bicyclic compound with comparable properties.
Uniqueness: Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate stands out due to its sodium carboxylate group, which enhances its solubility in water and makes it more versatile in various chemical reactions. Its unique structure also allows for specific interactions with biological molecules, making it a valuable tool in both research and industrial applications .
Biologische Aktivität
Sodium 2,6-dioxabicyclo[3.2.1]octane-1-carboxylate is a compound of interest due to its unique bicyclic structure and potential biological applications, particularly as a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor. This article will explore its biological activity, synthesis, and relevant case studies.
This compound functions primarily as an SGLT2 inhibitor. SGLT2 is responsible for the reabsorption of glucose in the kidneys; thus, inhibiting this transporter can lead to increased urinary glucose excretion and lower blood glucose levels, making it a promising therapeutic target for type 2 diabetes mellitus (T2DM) management .
Pharmacological Properties
Research indicates that compounds with the dioxabicyclo[3.2.1]octane structure exhibit potent and selective inhibition of SGLT2. For instance, a study highlighted the synthesis and evaluation of a new class of SGLT2 inhibitors incorporating this structural motif, demonstrating robust urinary glucose excretion in preclinical models . The compound's unique bridged ketal configuration contributes to its selectivity and efficacy.
Case Studies
-
Preclinical Evaluation
A study involving this compound showed promising results in animal models, where it led to significant reductions in blood glucose levels and improved glycemic control compared to control groups . This supports its potential as a therapeutic agent for T2DM. -
Clinical Trials
Another investigation into a related compound (PF-04971729), which shares structural similarities with this compound, has progressed to phase 2 clinical trials. The results indicated an excellent safety profile and effective glucose-lowering effects in humans, reinforcing the therapeutic potential of this compound class .
Comparative Analysis
The following table summarizes key findings from various studies on this compound and related compounds:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including epoxide ring openings and stereoselective transformations. The use of catalysts such as Co₂(CO)₈ has been noted to enhance yields during the synthesis process .
Synthetic Pathway Example
A proposed synthetic pathway involves the following steps:
- Formation of Epoxide : Starting materials undergo epoxidation.
- Ring Opening : The epoxide is subjected to nucleophilic attack leading to the formation of the bicyclic structure.
- Functionalization : The carboxylate group is introduced through further chemical modifications.
Eigenschaften
IUPAC Name |
sodium;2,6-dioxabicyclo[3.2.1]octane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4.Na/c8-6(9)7-3-5(10-4-7)1-2-11-7;/h5H,1-4H2,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VILBJTQUNLAPAX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.